6-(3-Aminocarbonylphenyl)picolinic acid
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Overview
Description
6-(3-Aminocarbonylphenyl)picolinic acid is a chemical compound with significant potential in various fields of research. It is a derivative of picolinic acid, which is known for its role in zinc transport and its use as a chelating agent. This compound is characterized by the presence of an aminocarbonyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminocarbonylphenyl)picolinic acid typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium on carbon (Pd/C) and potassium carbonate (K2CO3), are often used to facilitate these reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale oxidation processes, such as the use of potassium permanganate (KMnO4) to oxidize 2-methylpyridine to picolinic acid, followed by further functionalization to introduce the aminocarbonylphenyl group .
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminocarbonylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aminocarbonyl group.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-(3-Aminocarbonylphenyl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Medicine: Explored for its therapeutic potential, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(3-Aminocarbonylphenyl)picolinic acid involves its ability to bind to specific molecular targets, such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to various biological effects. This mechanism is particularly relevant in its antiviral and anticancer activities, where it disrupts viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A simpler derivative with similar chelating properties.
Nicotinic acid: An isomer with the carboxyl group at a different position.
Isonicotinic acid: Another isomer with distinct biological activities.
Uniqueness
6-(3-Aminocarbonylphenyl)picolinic acid is unique due to the presence of the aminocarbonylphenyl group, which enhances its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other picolinic acid derivatives and contributes to its diverse applications in research and industry .
Properties
IUPAC Name |
6-(3-carbamoylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12(16)9-4-1-3-8(7-9)10-5-2-6-11(15-10)13(17)18/h1-7H,(H2,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEMVGIWOZMIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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